![molecular formula C13H16N2O5S B2628349 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 881932-99-6](/img/structure/B2628349.png)

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

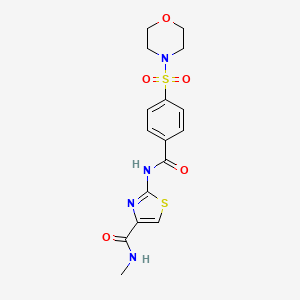

“4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 881932-99-6 . It has a molecular weight of 312.35 . The compound is typically stored at room temperature and is available in powder form . It is used for proteomics research .

Molecular Structure Analysis

The IUPAC Name of the compound is “4-[(4-acetyl-1-piperazinyl)sulfonyl]benzoic acid” and its InChI Code is "1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)" .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Selective EP1 Receptor Antagonists

Research has demonstrated the potential of heteroaryl sulfonamides, including compounds structurally related to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," as selective antagonists for the EP1 receptor. These compounds have been optimized for enhanced antagonist activity, with some showing promising in vivo efficacy. The structure-activity relationship (SAR) studies provide insights into the optimization process for better selectivity and efficacy (Naganawa et al., 2006).

Metabolic Pathways in Drug Development

The metabolic pathways of novel antidepressants, including derivatives of "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," have been extensively studied. These investigations aim to understand how such compounds are metabolized in the body, particularly their oxidative metabolism involving various cytochrome P450 enzymes. This research is crucial for drug development, offering insights into the metabolic stability and potential drug interactions of new therapeutic agents (Hvenegaard et al., 2012).

Toxicity Assessment

Studies have assessed the toxicity of benzoic acid derivatives, providing valuable data on their safety profiles. Although not directly mentioning "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid," this research outlines the toxicological aspects of similar compounds, highlighting their effects on biochemical markers and organ systems upon subchronic administration. Such information is pivotal for evaluating the potential health risks associated with exposure to these chemicals (Gorokhova et al., 2020).

Chemical Synthesis and Modification

Innovative methods for the synthesis and functionalization of benzoic acid derivatives, including sulfonylation and C-H activation techniques, have been developed. These methodologies enhance the efficiency of synthesizing complex molecules, potentially applicable to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid" derivatives for various scientific and industrial purposes. The research covers eco-friendly synthesis approaches, highlighting advancements in green chemistry (Almarhoon et al., 2019).

Pharmacokinetics and Drug Design

Investigations into the pharmacokinetic properties and design of soluble epoxide hydrolase inhibitors have revealed the significance of incorporating piperazino functionality into the molecular structure. Compounds similar to "4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid" have shown improved pharmacokinetic parameters, including better water solubility and metabolic stability. This research is instrumental in designing new drugs with enhanced efficacy and reduced side effects (Huang et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLNAYZIFSGIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)

![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2628273.png)

![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)

![4-[(Z)-2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2628288.png)